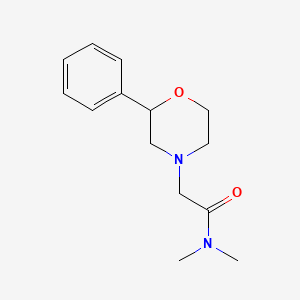

N-benzhydryl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

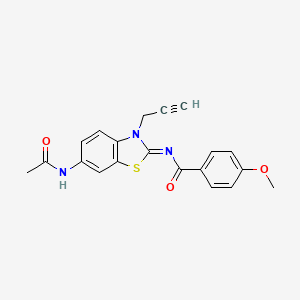

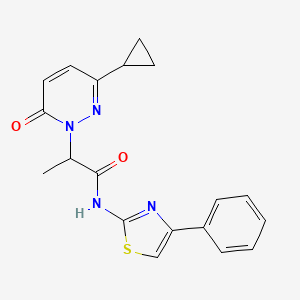

N-benzhydryl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide, also known as BQ-123, is a peptide antagonist of endothelin-1 (ET-1) receptor. It was first discovered in 1991 by Clozel et al. as a potent and selective antagonist of ET-1 receptor subtype A (ETA). Since then, BQ-123 has been extensively studied for its potential therapeutic applications in various cardiovascular and renal diseases.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Mechanistic Insights

Rhodium-catalyzed Cycloaddition : A study demonstrates the utility of Rh(III) catalysts in the oxidative cycloaddition of benzamides and alkynes, proceeding via N-H metalation followed by ortho C-H activation. This process yields isoquinolones, a structural motif related to quinoxaline derivatives, showcasing a method that could potentially be applied to synthesize N-benzhydryl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide derivatives (Hyster & Rovis, 2010).

Regioselectivity in N-ethylation : Another research effort explored the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, closely related to the target compound, employing DFT methods to investigate reaction paths and acid/base behavior (Batalha et al., 2019).

Medicinal Chemistry Applications

Cytotoxic Activity : Research into 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, which share structural similarities with N-benzhydryl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide, revealed that these compounds, especially those bearing cationic side chains, exhibit significant cytotoxic activity against colon 38 tumors in mice, suggesting potential for cancer treatment (Bu et al., 2001).

Glycine Site Antagonism : Tetrahydroquinoline derivatives, through their interaction with the glycine site on the NMDA receptor, indicate how structural analogs of N-benzhydryl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide might be applied in neuroscience research to modulate neurotransmitter activity (Carling et al., 1992).

Material Science and Polymer Chemistry

Polymerization Initiators : The study of diphenylquinoxaline-containing aromatic polyamides demonstrates the application of these compounds in initiating room-temperature radical polymerization, pointing towards potential uses in developing new thermosetting resin systems for high-temperature applications (Baek, Ferguson, & Tan, 2003).

Propiedades

IUPAC Name |

N-benzhydryl-3-oxo-2,4-dihydroquinoxaline-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2/c26-20-15-25(19-14-8-7-13-18(19)23-20)22(27)24-21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,21H,15H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBZAVUKVFXLPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[(tert-butoxy)carbonyl]-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidin-1-yl]azetidin-3-yl}acetic acid](/img/structure/B2874019.png)

![4-hydroxy-N-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/no-structure.png)

![7-(4-fluorophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2874026.png)

![5-bromo-N-(3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thiophene-2-sulfonamide](/img/structure/B2874030.png)

![2-morpholino-N-(4-{4-[(2-morpholinoacetyl)amino]benzyl}phenyl)acetamide](/img/structure/B2874034.png)

![(E)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-N-(4-methylphenyl)methanecarbonimidoyl cyanide](/img/structure/B2874038.png)